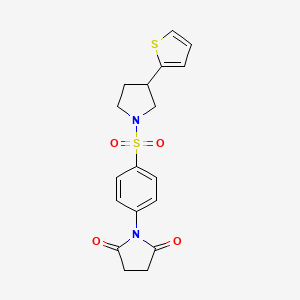![molecular formula C23H21F3N4O3S B2827611 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-3-({4-[3-(trifluoromethyl)phenyl]piperazino}methyl)tetrahydro-4H-imidazol-4-one CAS No. 865659-65-0](/img/structure/B2827611.png)
5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-3-({4-[3-(trifluoromethyl)phenyl]piperazino}methyl)tetrahydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Design
Compounds featuring elements like benzodioxoles, imidazoles, and piperazines are extensively explored for their therapeutic potential. For example, benzimidazole and imidazole derivatives have been synthesized as inhibitors of human histone deacetylases, showing promising results in tumor models (Bressi et al., 2010). This reflects a potential application in cancer therapy, where specific structural motifs within the compound might interact with biological targets to modulate their activity, leading to therapeutic effects.
Antimicrobial and Antifungal Research
Research into novel piperazine derivatives highlights their role in combating microbial resistance. Imidazolidine-4-one derivatives, including piperazine components, have been evaluated for their ability to sensitize Staphylococcus aureus strains to antibiotics, suggesting a role in addressing antibiotic resistance (Matys et al., 2015). This indicates that compounds structurally related to the one could find applications in developing adjunct therapies that enhance the efficacy of existing antimicrobial agents.
Biochemical Studies and Mechanistic Insights
The structural components of the molecule, such as the piperazine ring and the imidazole derivative, are known to interact with various biological targets. These interactions can provide valuable insights into the mechanisms of action of potential drugs and help in the discovery of new therapeutic targets. For instance, the study of imidazoline derivatives for their effect on glucose homeostasis in a rat model of type II diabetes (Le Bihan et al., 1999) exemplifies how compounds with similar structural features can contribute to understanding and treating complex diseases.
Mechanism of Action
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3S/c24-23(25,26)16-2-1-3-17(12-16)29-8-6-28(7-9-29)13-30-21(31)18(27-22(30)34)10-15-4-5-19-20(11-15)33-14-32-19/h1-5,10-12H,6-9,13-14H2,(H,27,34)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNGGWWXMCTCR-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S)C5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S)C5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2827529.png)
![N-butyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2827532.png)
![5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2827533.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2827536.png)

![3-amino-N-(2,5-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2827539.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2827541.png)

![Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2827544.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide](/img/structure/B2827546.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2827547.png)
![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2827548.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2827551.png)
